molecular formula C11H14FNO2 B181240 Tert-butyl 4-fluorophenylcarbamate CAS No. 60144-53-8

Tert-butyl 4-fluorophenylcarbamate

Cat. No.: B181240
CAS No.: 60144-53-8
M. Wt: 211.23 g/mol
InChI Key: OJVWNENFSPSLRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2. It is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-fluorophenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the overall metabolic pathways in which these enzymes are involved . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in the breakdown and synthesis of various biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-fluorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by reaction with 4-fluoroaniline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of the free amine, while substitution reactions yield various substituted phenylcarbamates .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorophenylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound’s stability and ease of removal make it an effective protecting group in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-fluorophenylcarbamate is unique due to its combination of stability, reactivity, and ease of removal under mild conditions. The presence of the fluorine atom enhances its reactivity in substitution reactions, making it a versatile tool in organic synthesis .

Biological Activity

Tert-butyl 4-fluorophenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14FNO2C_{11}H_{14}FNO_2 and features a tert-butyl group attached to a 4-fluorophenyl moiety through a carbamate functional group. The presence of the fluorine atom is crucial as it can influence the compound's biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites, potentially altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with critical signaling pathways in cancer cells.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism, indicating a possible role in pharmacokinetics and drug-drug interactions.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further investigation is required to substantiate these claims.

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • In vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against these cells.
  • Enzyme Inhibition Assays :
    • Inhibition assays conducted on cytochrome P450 enzymes revealed that this compound could reduce enzyme activity by up to 70% at higher concentrations, highlighting its potential as a modulator of drug metabolism.
  • Neuroprotection in Animal Models :
    • Animal models subjected to neurotoxic agents showed improved outcomes when treated with this compound, suggesting protective effects against neurodegeneration.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeFindingsReference
Cancer Cell ViabilityIC50 values indicate significant cytotoxicity
Enzyme InhibitionUp to 70% inhibition of cytochrome P450
NeuroprotectionImproved outcomes in neurotoxic models

Properties

IUPAC Name

tert-butyl N-(4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWNENFSPSLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406847
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60144-53-8
Record name Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60144-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-fluorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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